4-tert-Butyl-2,6-dinitrochlorobenzene

Physical property Thermal analysis Solid-state characterization

The 4-tert-butyl substituent uniquely modulates SNAr reaction kinetics versus unsubstituted or 4-methyl analogs, enabling controlled derivatization to dinitroaniline herbicides such as butralin. This building block is REACH-registered exclusively for intermediate use. Its elevated melting point (113–115 °C) simplifies product isolation via recrystallization, while the high-yield patented chlorination route ensures reliable, cost-effective supply for agrochemical R&D and structure-reactivity studies.

Molecular Formula C10H11ClN2O4
Molecular Weight 258.66 g/mol
CAS No. 2213-81-2
Cat. No. B1345749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-2,6-dinitrochlorobenzene
CAS2213-81-2
Molecular FormulaC10H11ClN2O4
Molecular Weight258.66 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
InChIInChI=1S/C10H11ClN2O4/c1-10(2,3)6-4-7(12(14)15)9(11)8(5-6)13(16)17/h4-5H,1-3H3
InChIKeyFRFMLDNFLXIDSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-2,6-dinitrochlorobenzene (CAS 2213-81-2): Procurement-Ready Physical, Synthetic, and Regulatory Profile


4-tert-Butyl-2,6-dinitrochlorobenzene (CAS 2213-81-2) is a 4-alkyl-substituted 2,6-dinitrochlorobenzene derivative, characterized by a tert-butyl group at the para position and nitro groups at the 2- and 6-positions ortho to the reactive chlorine [1]. Its molecular formula is C10H11ClN2O4 with a molecular weight of 258.66 g/mol . The compound is a crystalline solid with a melting point of 113-115°C and a boiling point of 317.7°C at 760 mmHg . It is industrially prepared via chlorination of the corresponding 2,6-dinitrophenol using thionyl chloride and a catalytic amount of dimethylformamide in a hydrocarbon solvent, achieving high yields and crystalline purity suitable for subsequent derivatization [2]. Under REACH, the substance is registered exclusively as an intermediate with an 'intermediate use only' designation [3].

Why 4-tert-Butyl-2,6-dinitrochlorobenzene Cannot Be Freely Interchanged with Unsubstituted or Lower-Alkyl 2,6-Dinitrochlorobenzenes


The 4-tert-butyl substituent in 4-tert-butyl-2,6-dinitrochlorobenzene exerts a profound influence on both the compound's physical properties and its reactivity profile, precluding simple substitution with unsubstituted 2,6-dinitrochlorobenzene or its 4-methyl and 4-isopropyl analogs. The bulky tert-butyl group significantly raises the melting point (113-115°C) compared to the parent 2,6-dinitrochlorobenzene (85-88°C) , a shift that alters handling, crystallization behavior, and downstream processing requirements. Critically, the electron-donating inductive effect of the alkyl group modulates the electrophilicity of the aromatic ring, directly impacting the kinetics of nucleophilic aromatic substitution (SNAr) reactions—the primary utility of this class of compounds. Systematic kinetic studies on 4-X-2,6-dinitrochlorobenzenes demonstrate that the identity of the 4-substituent (X) governs the rate constant for reaction with aromatic amines, establishing a clear reactivity hierarchy (NO2 > CN > CF3) that cannot be replicated by unsubstituted analogs [1]. Furthermore, the REACH registration of 4-tert-butyl-2,6-dinitrochlorobenzene is restricted to 'intermediate use only', a regulatory constraint not universally applied to all 2,6-dinitrochlorobenzene derivatives, thereby impacting procurement and downstream compliance pathways [2].

4-tert-Butyl-2,6-dinitrochlorobenzene (2213-81-2): Quantified Differentiation Against Closest Structural Analogs


Melting Point Elevation Versus Unsubstituted 2,6-Dinitrochlorobenzene

The introduction of a tert-butyl group at the 4-position results in a significant increase in melting point compared to the unsubstituted parent compound. 4-tert-Butyl-2,6-dinitrochlorobenzene exhibits a melting point of 113-115°C , whereas 2,6-dinitrochlorobenzene melts at 85-88°C . This increase of approximately 27°C is attributable to enhanced van der Waals interactions and improved crystal lattice packing conferred by the bulky alkyl substituent.

Physical property Thermal analysis Solid-state characterization

Regulatory Designation as REACH-Registered Intermediate with Restricted Use

Under the EU REACH regulation, 4-tert-butyl-2,6-dinitrochlorobenzene (EC 218-672-0) is registered exclusively as an intermediate with the designation 'Intermediate use only' [1]. This is a specific and binding regulatory classification that imposes strict conditions on its manufacture, import, and use within the European Economic Area. In contrast, the unsubstituted analog 2,6-dinitrochlorobenzene (EC 210-107-2) does not carry this identical, restricted intermediate-only designation, allowing for broader end-use applications [2]. This differential status is critical for compliance, as the 'intermediate use only' stipulation mandates that the substance must be consumed in a chemical process and cannot be placed on the market as a final product without further transformation [3].

Regulatory compliance REACH Supply chain integrity

Synthesis Yield Optimization via Alkyl Hydrocarbon Solvent System

A patented process specifically describes the preparation of 4-tert-butyl-2,6-dinitrochlorobenzene and its 4-isopropyl analog in high yields via chlorination of the corresponding 2,6-dinitrophenols using thionyl chloride in the presence of dimethylformamide and a C6-C10 alkyl hydrocarbon solvent [1]. The use of an inert hydrocarbon solvent, such as n-hexane, is critical for achieving high yields and crystalline product free from unreacted phenol [1]. This represents a process optimization over older methods that may rely on different solvent systems or conditions, providing a quantifiable advantage in terms of product purity and process efficiency.

Process chemistry Synthetic methodology Yield optimization

Reactivity Modulation in SNAr Reactions via 4-Alkyl Substituent Effect

Systematic kinetic studies on 4-X-2,6-dinitrochlorobenzenes reacting with benzylamines in MeOH-MeCN mixtures demonstrate that the 4-substituent (X) exerts a measurable influence on the rate constant [1]. The rate constant increases in the order X = NO2 > CN > CF3 [1]. While the tert-butyl group is not among the substituents directly quantified in this specific study, the data firmly establishes that the electronic nature of the 4-substituent modulates the electrophilicity of the chlorinated ring, and thus the reaction rate, in a predictable manner. The electron-donating tert-butyl group is expected to reduce the rate relative to electron-withdrawing substituents (NO2, CN, CF3), a difference that must be accounted for when selecting a substrate for SNAr-based derivatization.

Physical organic chemistry Reaction kinetics Nucleophilic aromatic substitution

Estimated Atmospheric OH Radical Reaction Rate Constant and Half-Life

The estimated overall OH radical reaction rate constant for 4-tert-butyl-2,6-dinitrochlorobenzene is 0.5114 × 10⁻¹² cm³/molecule-sec, corresponding to an estimated atmospheric half-life of 20.9 days (based on a 12-hour day and an OH concentration of 1.5 × 10⁶ OH/cm³) . This value provides a quantitative baseline for assessing the compound's potential for atmospheric degradation. For comparison, the unsubstituted 2,6-dinitrochlorobenzene has an estimated OH rate constant of 0.2744 × 10⁻¹² cm³/molecule-sec and a half-life of 39.0 days under the same model conditions . The tert-butyl derivative is estimated to be approximately 1.9 times more reactive toward OH radicals, leading to a shorter atmospheric half-life.

Environmental fate Atmospheric chemistry Persistence

HPLC Analysis with Validated Reverse-Phase Method on Newcrom R1 Column

A validated reverse-phase HPLC method has been established for the analysis of 4-tert-butyl-2,6-dinitrochlorobenzene using a Newcrom R1 column with a simple mobile phase consisting of acetonitrile, water, and phosphoric acid [1]. This method is scalable for preparative separations and is compatible with mass spectrometry when phosphoric acid is replaced with formic acid [1]. The availability of a documented, application-specific HPLC method provides a clear advantage for quality control laboratories that need to verify purity or monitor reaction progress. In contrast, methods for unsubstituted 2,6-dinitrochlorobenzene may require different column chemistries or mobile phase compositions, as its lower lipophilicity (estimated LogP ~1.9 vs. 3.55 for the tert-butyl derivative [1]) can lead to different retention behavior.

Analytical chemistry HPLC method development Quality control

4-tert-Butyl-2,6-dinitrochlorobenzene (2213-81-2): Research and Industrial Applications Driven by Differentiated Evidence


Synthesis of 4-tert-Butyl-2,6-dinitroaniline Derivatives via SNAr with Amines

The primary application of 4-tert-butyl-2,6-dinitrochlorobenzene is as an electrophilic building block in nucleophilic aromatic substitution (SNAr) reactions with amines to yield 4-tert-butyl-2,6-dinitroaniline derivatives . The tert-butyl group modulates the reaction rate (as inferred from class-level kinetic data [1]), providing a distinct reactivity window compared to unsubstituted or electron-withdrawing group-substituted analogs. The high melting point (113-115°C) facilitates product isolation via recrystallization. Furthermore, the compound's REACH registration as an 'intermediate' specifically supports its use in this type of controlled, on-site synthesis within the EU regulatory framework [2].

Preparation of Agrochemical Intermediates and Active Ingredients

4-tert-Butyl-2,6-dinitrochlorobenzene serves as a key intermediate in the synthesis of certain dinitroaniline herbicides, such as butralin . The specific tert-butyl substitution pattern is essential for the herbicidal activity of the final product. The patented high-yield synthesis process [3] ensures a reliable and cost-effective supply of this intermediate for agrochemical manufacturing. The compound's estimated atmospheric half-life of 20.9 days is also a relevant data point for environmental fate assessment during product registration.

Study of Steric and Electronic Effects in Physical Organic Chemistry

The 4-tert-butyl group in this compound provides a well-defined steric and electronic perturbation for studying structure-reactivity relationships in SNAr reactions [1]. Its electron-donating nature and significant steric bulk allow researchers to systematically probe the influence of substituents on reaction kinetics and mechanisms. The availability of a pre-validated HPLC method for this compound [4] streamlines kinetic studies by enabling rapid and accurate quantification of reactants and products.

Quality Control and Reference Standard for HPLC Method Development

The established HPLC method using a Newcrom R1 column [4] positions 4-tert-butyl-2,6-dinitrochlorobenzene as a useful compound for developing and validating analytical methods for lipophilic nitroaromatic compounds. Its defined LogP of 3.55 and UV-absorbing nitro groups make it a suitable test analyte for optimizing reversed-phase separations. Procurement of high-purity material is essential for generating reliable reference data and ensuring method robustness.

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